2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid
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Overview
Description
2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group, an aminooxy linkage, and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid typically involves the condensation of 2,4-dichlorobenzaldehyde with an aminooxy compound, followed by the introduction of a methylbutanoic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular pathways depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid: shares structural similarities with other aminooxy compounds and dichlorophenyl derivatives.
Aceclofenac: A related compound with anti-inflammatory properties.
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
104403-19-2 |
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Molecular Formula |
C12H13Cl2NO3 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylideneamino]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13Cl2NO3/c1-7(2)11(12(16)17)18-15-6-8-3-4-9(13)5-10(8)14/h3-7,11H,1-2H3,(H,16,17) |
InChI Key |
RHXUSOUJUQLNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)ON=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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